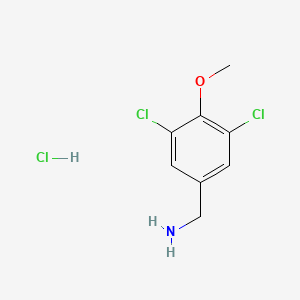
(r)-2-Amino-2-(isoquinolin-8-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-2-(isoquinolin-8-yl)ethanol is a chiral compound that features an amino group and an isoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(isoquinolin-8-yl)ethanol typically involves the following steps:
Starting Materials: The synthesis begins with isoquinoline and an appropriate chiral amino alcohol.
Reaction Conditions: The reaction is often carried out under controlled temperature and pH conditions to ensure the desired stereochemistry is achieved.
Catalysts and Reagents: Common reagents include reducing agents, protecting groups, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of ®-2-Amino-2-(isoquinolin-8-yl)ethanol may involve:
Large-Scale Synthesis: Utilizing batch reactors or continuous flow systems to produce the compound in large quantities.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(isoquinolin-8-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The isoquinoline moiety can be reduced to tetrahydroisoquinoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation Products: Imines, nitriles.
Reduction Products: Tetrahydroisoquinoline derivatives.
Substitution Products: Halogenated isoquinoline derivatives.
Scientific Research Applications
®-2-Amino-2-(isoquinolin-8-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(isoquinolin-8-yl)ethanol involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: A structural isomer with different chemical properties.
Tetrahydroisoquinoline: A reduced form with distinct biological activities.
1-(Isoquinolin-8-yl)ethanone: A related compound with a ketone functional group.
Uniqueness
®-2-Amino-2-(isoquinolin-8-yl)ethanol is unique due to its chiral nature and the presence of both an amino group and an isoquinoline moiety, which confer specific reactivity and potential biological activity.
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
(2R)-2-amino-2-isoquinolin-8-ylethanol |
InChI |
InChI=1S/C11H12N2O/c12-11(7-14)9-3-1-2-8-4-5-13-6-10(8)9/h1-6,11,14H,7,12H2/t11-/m0/s1 |
InChI Key |
UNBNAXHRHJRJFW-NSHDSACASA-N |
Isomeric SMILES |
C1=CC2=C(C=NC=C2)C(=C1)[C@H](CO)N |
Canonical SMILES |
C1=CC2=C(C=NC=C2)C(=C1)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-Tert-Butyl 6-Methyl 2-Azaspiro[4.5]Decane-2,6-Dicarboxylate](/img/structure/B15237578.png)
![4-Chloro-1-methyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine](/img/structure/B15237583.png)
![3-Amino-3-[5-bromo-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B15237598.png)


![(1S,2R)-1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B15237610.png)

